

An In-depth Technical Guide to a Representative Triazole: Voriconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antifungal agent 87*

Cat. No.: *B15563803*

[Get Quote](#)

Disclaimer: The designation "**Antifungal agent 87**" does not correspond to a recognized compound in publicly available scientific literature. This guide utilizes Voriconazole, a well-documented triazole antifungal agent, as a representative example to fulfill the detailed structural, property, and methodological requirements of the query.

Voriconazole is a second-generation triazole antifungal medication used to treat a variety of serious fungal infections. It exhibits broad-spectrum activity against many clinically significant pathogens, including *Aspergillus* species, *Candida* species, and other emerging fungal threats. This document provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

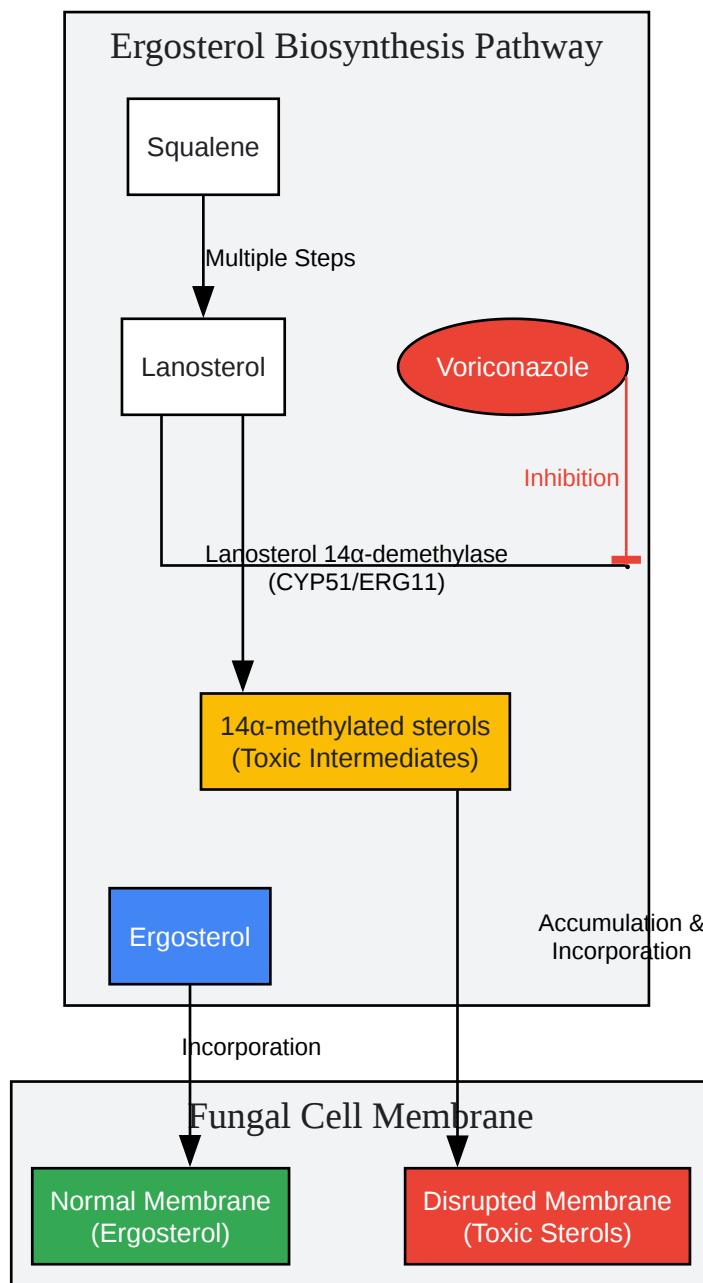
Chemical Structure and Properties

Voriconazole, with the chemical name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a synthetic derivative of fluconazole. Its structure is characterized by a core butane backbone with two chiral centers, substituted with a 2,4-difluorophenyl group, a 5-fluoropyrimidin-4-yl group, and a 1H-1,2,4-triazol-1-yl group.

Table 1: Physicochemical Properties of Voriconazole

Property	Value
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₅ O
Molecular Weight	349.31 g/mol
Melting Point	127-130 °C
Solubility	Poorly soluble in water (0.53 mg/mL at 25 °C)
pKa	1.76
LogP	1.8
Appearance	White to off-white crystalline solid

Table 2: Pharmacokinetic Properties of Voriconazole

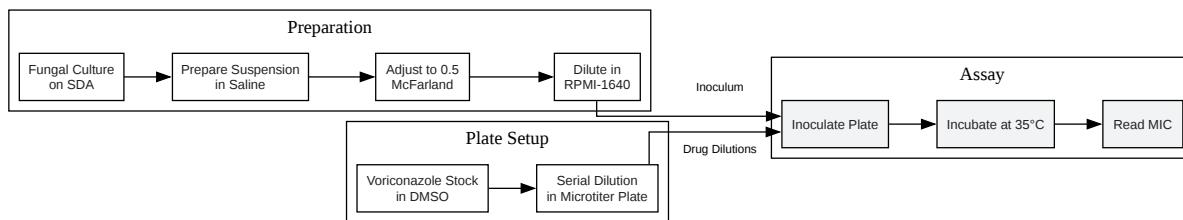

Parameter	Value
Bioavailability	>90% (Oral)
Protein Binding	58%
Metabolism	Hepatic (primarily by CYP2C19, with contributions from CYP2C9 and CYP3A4)
Half-life	~6 hours (dose-dependent)
Excretion	Primarily renal (<2% as unchanged drug)

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Voriconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target is the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway.

By inhibiting lanosterol 14 α -demethylase, voriconazole prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial precursor of ergosterol. The subsequent

depletion of ergosterol, coupled with the accumulation of toxic 14α -methylated sterols, alters the structure and function of the fungal cell membrane. This leads to increased membrane permeability, disruption of essential membrane-bound enzyme activities, and ultimately, the inhibition of fungal growth and replication (fungistatic activity).


[Click to download full resolution via product page](#)

Caption: Mechanism of action of Voriconazole, inhibiting Lanosterol 14α -demethylase.

Experimental Protocols

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of voriconazole against a fungal isolate, following a method adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

1. Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). d. Further dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum density.
2. Drug Dilution Plate Preparation: a. Prepare a stock solution of voriconazole in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of voriconazole in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16 $\mu\text{g}/\text{mL}$. c. Include a growth control well (no drug) and a sterility control well (no inoculum).
3. Inoculation and Incubation: a. Add 100 μL of the standardized fungal inoculum to each well containing 100 μL of the serially diluted drug. b. The final volume in each well will be 200 μL . c. Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination: a. Read the plates visually or using a spectrophotometer at 530 nm. b. The MIC is defined as the lowest concentration of voriconazole that causes a significant inhibition (typically $\geq 50\%$) of growth compared to the drug-free growth control.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for broth microdilution susceptibility testing.

This protocol describes a method for quantifying voriconazole concentrations in human plasma, essential for therapeutic drug monitoring.

1. Sample Preparation (Protein Precipitation): a. To 200 μ L of plasma sample, add 20 μ L of an internal standard (e.g., a structurally similar compound like UK-115,794). b. Add 600 μ L of acetonitrile to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 \times g for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 μ L of the mobile phase.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size). b. Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 6.0) in a specific ratio (e.g., 40:60 v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 μ L. e. Detection: UV spectrophotometer at 256 nm. f. Column Temperature: 30°C.
3. Quantification: a. Generate a standard curve by spiking known concentrations of voriconazole into drug-free plasma and processing as described above. b. Plot the peak area ratio (voriconazole/internal standard) against the concentration. c. Calculate the concentration of voriconazole in the unknown samples by interpolation from the standard curve.

- To cite this document: BenchChem. [An In-depth Technical Guide to a Representative Triazole: Voriconazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15563803#antifungal-agent-87-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15563803#antifungal-agent-87-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com